Binaphthyl-20-C-6
Overview
Description
Binaphthyl-20-C-6 is a chiral crown ether derivative that has garnered significant interest in the field of chemistry due to its unique structural and functional properties. This compound is derived from the binaphthyl skeleton, which is extensively used as a catalyst for asymmetric reactions and as a framework for functional materials. The binaphthyl structure is known for its adaptability in altering the dihedral angle in response to external conditions, making it a versatile component in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Binaphthyl-20-C-6 typically involves the introduction of crown ether moieties to the binaphthyl backbone. One common method is the Sonogashira reaction, which uses halogen scaffolds for selective bromination and iodination of the binaphthyl skeleton.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of high-performance liquid chromatography (HPLC) for purification and separation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Binaphthyl-20-C-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions, such as halogenation and alkylation, are common for modifying the binaphthyl skeleton.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine, and alkylating agents like alkyl halides.
Major Products: The major products formed from these reactions include various substituted binaphthyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Binaphthyl-20-C-6 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the separation of racemic mixtures and enantiomeric recognition of biological molecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of high-performance materials and as a sensor for detecting chiral compounds
Mechanism of Action
The mechanism of action of Binaphthyl-20-C-6 involves its ability to form stable complexes with various ions and molecules. The crown ether moiety allows for selective binding to specific cations, facilitating their transport and recognition. This property is particularly useful in catalysis and separation processes, where the compound acts as a chiral selector or catalyst .
Comparison with Similar Compounds
Binaphthyl-22-C-6: Another crown ether derivative with similar chiral recognition properties.
Binaphthyl-based phosphine ligands: Used in asymmetric catalysis with different functional groups.
Chiral 18-crown-6 derivatives: Known for their enantioselective recognition of amines and amino acids
Uniqueness: Binaphthyl-20-C-6 is unique due to its specific structural configuration, which provides enhanced chiral recognition and stability compared to other crown ether derivatives. Its ability to undergo various chemical modifications also makes it a versatile compound for a wide range of applications .
Properties
IUPAC Name |
12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3,5,7,9,29,31,33,35-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O6/c1-3-7-25-23(5-1)9-11-27-29(25)30-26-8-4-2-6-24(26)10-12-28(30)36-22-20-34-18-16-32-14-13-31-15-17-33-19-21-35-27/h1-12H,13-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRCRJURFCLONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961412 | |
Record name | 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-90-5 | |
Record name | 4,5,7,8,10,11,13,14,16,17-Decahydrodinaphtho[2,1-q:1′,2′-s][1,4,7,10,13,16]hexaoxacycloeicosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41051-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Binaphthyl-20-crown-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,9,11,12,14,15,17,18,20,21-Decahydrodinaphtho[2,1-q:1',2'-s][1,4,7,10,13,16]hexaoxacycloicosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.